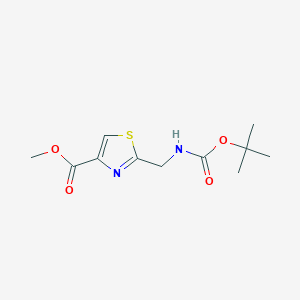

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester

Description

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester is a thiazole-derived compound characterized by a tert-butoxycarbonyl (Boc)-protected amino-methyl group at the 2-position of the thiazole ring and a methyl ester at the 4-position. The Boc group serves as a protective moiety for amines during synthetic processes, particularly in peptide synthesis, while the methyl ester enhances solubility and modulates reactivity for subsequent derivatization .

Properties

IUPAC Name |

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)12-5-8-13-7(6-18-8)9(14)16-4/h6H,5H2,1-4H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFPRZQFLHMIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Thiazole derivatives are known to exhibit biological activity, and this compound can be used in the development of new drugs.

Medicine: It can serve as a precursor for pharmaceuticals, especially those targeting bacterial infections or cancer.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets.

Comparison with Similar Compounds

Key Observations:

Ester Group Variability : Ethyl esters (e.g., Compounds 11, ) are more common in intermediates for further hydrolysis, while methyl esters (e.g., target compound, ITE ) are often retained in final bioactive molecules for stability.

Substituent Effects :

- Boc Protection : The Boc group in the target compound enhances amine stability during synthesis compared to unprotected analogs like Compound 11 .

- Aryl vs. Alkyl Substituents : Bromophenyl and nitrophenyl derivatives () exhibit distinct electronic properties, influencing binding affinity in enzyme inhibition.

Biological Relevance : ITE () demonstrates anti-inflammatory effects via AHR activation, whereas the target compound’s Boc-protected structure suggests utility in prodrug strategies or controlled-release formulations .

Biological Activity

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester, commonly referred to as 2-TBME-TM, is a thiazole derivative that possesses significant potential in medicinal chemistry. Its structure includes a thiazole ring, which is known for contributing to the biological activity of various compounds, including antibiotics and anticancer agents. This article reviews the biological activity of 2-TBME-TM, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H16N2O4S

- Molecular Weight : 272.32 g/mol

- CAS Number : 297165-32-3

The compound features a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amine, facilitating selective reactions in synthetic chemistry. The methyl ester enhances solubility and reactivity, making it suitable for further chemical transformations .

The biological activity of 2-TBME-TM is hypothesized to be linked to its structural components:

- Thiazole Ring : This five-membered heterocyclic structure is prevalent in many bioactive molecules. It is known to interact with various biological targets, including enzymes and receptors.

- Boc Group : The presence of the Boc group allows for selective modifications that can enhance the compound's biological properties.

- Methyl Ester : This functional group increases the compound's lipophilicity, potentially improving its bioavailability and cellular uptake.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. In particular, compounds containing thiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Mitotic Kinesins : Similar thiazole derivatives have been reported to inhibit HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. This inhibition leads to multipolar mitotic spindles and subsequent cell death in cancer cells .

- Cytotoxicity Studies : The cytotoxic effects of related thiazole compounds have been evaluated against various cancer cell lines, revealing IC50 values in the low micromolar range . For example, one study reported IC50 values less than 1 µg/mL for certain thiazole derivatives against specific cancer cell lines .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. The structural features of 2-TBME-TM suggest potential activity against bacterial and fungal pathogens:

- Mechanism : The thiazole ring may interact with microbial enzymes or disrupt cellular processes, leading to antimicrobial effects.

- Activity Spectrum : Preliminary studies indicate that related compounds have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

- Antitumor Efficacy : A study investigated the effects of a structurally similar thiazole derivative on human cancer cell lines. The compound demonstrated significant cytotoxicity, leading to cell cycle arrest and apoptosis .

- Antimicrobial Testing : Another study evaluated the antimicrobial activity of several thiazole derivatives, including those similar to 2-TBME-TM. Results indicated potent activity against common pathogens such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of 2-TBME-TM can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased cytotoxicity |

| Variation in alkyl chain length | Altered potency against specific targets |

| Changes in functional groups | Enhanced selectivity for certain enzymes |

These modifications highlight the importance of SAR studies in optimizing the therapeutic potential of thiazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.